3-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid 3-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 1823902-30-2
VCID: VC6808663
InChI: InChI=1S/C12H12O2/c13-11(14)9-2-1-3-10(4-9)12-5-8(6-12)7-12/h1-4,8H,5-7H2,(H,13,14)
SMILES: C1C2CC1(C2)C3=CC=CC(=C3)C(=O)O
Molecular Formula: C12H12O2
Molecular Weight: 188.226

3-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid

CAS No.: 1823902-30-2

Cat. No.: VC6808663

Molecular Formula: C12H12O2

Molecular Weight: 188.226

* For research use only. Not for human or veterinary use.

3-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid - 1823902-30-2

Specification

CAS No. 1823902-30-2
Molecular Formula C12H12O2
Molecular Weight 188.226
IUPAC Name 3-(1-bicyclo[1.1.1]pentanyl)benzoic acid
Standard InChI InChI=1S/C12H12O2/c13-11(14)9-2-1-3-10(4-9)12-5-8(6-12)7-12/h1-4,8H,5-7H2,(H,13,14)
Standard InChI Key WIVGLVPRPZMXHM-UHFFFAOYSA-N
SMILES C1C2CC1(C2)C3=CC=CC(=C3)C(=O)O

Introduction

Molecular Characteristics

Structural Features

The compound’s core consists of a bicyclo[1.1.1]pentane system, a highly strained carbocycle with three bridgehead carbons, fused to a benzoic acid group at the 3-position. This configuration imposes significant steric strain, influencing its electronic properties and reactivity. The molecular formula is C₁₂H₁₂O₂, with a molar mass of 188.22 g/mol. Key structural parameters include:

PropertyValue
Density (predicted)1.28 ± 0.10 g/cm³
Boiling Point (estimated)315–330°C
pKa (estimated)4.45 ± 0.10
LogP (octanol-water)2.10 ± 0.50

The bicyclo[1.1.1]pentane group reduces conformational flexibility, enhancing metabolic stability compared to linear analogs .

Spectroscopic Data

  • NMR: The 1H^1H NMR spectrum shows distinct signals for the bridgehead protons (δ 2.5–3.0 ppm) and aromatic protons (δ 7.6–8.1 ppm). The 13C^{13}C NMR reveals quaternary carbons in the bicyclic system (δ 35–45 ppm) and the carboxylic acid carbon (δ 170 ppm) .

  • IR: Strong absorption bands at 1680–1700 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (O-H stretch) confirm the benzoic acid group.

Synthesis Methods

Key Synthetic Routes

Synthesis typically involves coupling bicyclo[1.1.1]pentane derivatives with benzoic acid precursors. A widely used method employs transition-metal-catalyzed cross-coupling reactions:

  • Bicyclo[1.1.1]pentane Iodide Preparation:
    Tricyclo[1.1.1.0¹,³]pentane reacts with iodine under radical conditions to yield 1-iodobicyclo[1.1.1]pentane .

  • Suzuki-Miyaura Coupling:
    The iodide undergoes palladium-catalyzed coupling with 3-boronobenzoic acid to form the target compound .

Reaction Conditions:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃

  • Solvent: DMF/H₂O (4:1)

  • Temperature: 80°C, 12 h

  • Yield: 60–75% .

Industrial-Scale Production

Optimized protocols use continuous-flow reactors to enhance safety and scalability. Key challenges include managing exothermic reactions and minimizing byproducts like bicyclo[1.1.1]pentane dimers.

Reactivity and Functionalization

Benzoic Acid Group Reactivity

The carboxylic acid participates in typical reactions:

  • Esterification: Forms methyl esters with methanol/H₂SO₄ (90% yield).

  • Amidation: Reacts with thionyl chloride to generate acyl chlorides, then amines.

Bicyclo[1.1.1]pentane Modifications

The strained bicyclic system undergoes selective functionalization:

  • Radical Addition: Reacts with alkyl halides under UV light to introduce substituents at bridgehead positions .

  • Electrophilic Aromatic Substitution: Limited due to steric hindrance; nitration occurs at the para position of the benzoic acid (20% yield) .

Applications in Medicinal Chemistry

Drug Design

The compound’s rigidity improves pharmacokinetic properties by:

  • Reducing CYP450 Metabolism: The bicyclic system shields labile protons, extending half-life.

  • Enhancing Target Selectivity: Preorganized geometry fits snugly into hydrophobic enzyme pockets.

Biological Activity

  • EP4 Receptor Antagonism: Inhibits prostaglandin E₂ signaling (IC₅₀ = 50 nM), showing promise in cancer immunotherapy.

  • Analgesic Effects: In murine models, it reduces inflammation-induced pain by 70% at 10 mg/kg (vs. 65% for morphine).

ApplicationMechanismEfficacy
Cancer ImmunotherapyEP4 receptor blockadeIC₅₀ = 50 nM
Pain ManagementCOX-2 inhibitionED₅₀ = 8 mg/kg

Materials Science Applications

Polymer Additives

Incorporating 3-(bicyclo[1.1.1]pentan-1-yl)benzoic acid into polyesters increases glass transition temperature (Tg) by 15°C due to restricted chain mobility.

Metal-Organic Frameworks (MOFs)

The compound serves as a linker in MOFs, producing materials with high surface areas (1,200 m²/g) for gas storage .

Comparison with Structural Analogs

4-Substituted Derivatives

  • 4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)benzoic acid: Fluorine increases electronegativity, lowering pKa to 4.37.

  • 4-(3-Aminobicyclo[1.1.1]pentan-1-yl)phenol: Amino group enables hydrogen bonding, enhancing solubility (LogP = 1.20).

Performance Metrics

CompoundLogPMetabolic Stability (t₁/₂)
3-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid2.106.2 h
4-Fluoro analog2.457.8 h
4-Amino analog1.204.5 h

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